Methyl 3-(3,5-dichloro-4-fluorobenzoyl)oxolane-3-carboxylate
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Overview
Description
Methyl 3-(3,5-dichloro-4-fluorobenzoyl)oxolane-3-carboxylate is an organic compound that features a complex structure with multiple functional groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of chlorine and fluorine atoms in its structure can significantly influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3,5-dichloro-4-fluorobenzoyl)oxolane-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzoyl Intermediate: The initial step involves the preparation of 3,5-dichloro-4-fluorobenzoyl chloride from 3,5-dichloro-4-fluorobenzoic acid using thionyl chloride (SOCl2) under reflux conditions.
Oxolane Ring Formation: The benzoyl chloride intermediate is then reacted with oxolane-3-carboxylic acid in the presence of a base such as triethylamine (TEA) to form the desired oxolane ring structure.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst like sulfuric acid (H2SO4) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3,5-dichloro-4-fluorobenzoyl)oxolane-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The oxolane ring can be oxidized to form corresponding lactones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed
Substitution: Formation of substituted derivatives with different nucleophiles.
Reduction: Formation of alcohols or diols.
Oxidation: Formation of lactones or carboxylic acids.
Scientific Research Applications
Methyl 3-(3,5-dichloro-4-fluorobenzoyl)oxolane-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-(3,5-dichloro-4-fluorobenzoyl)oxolane-3-carboxylate involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3,5-dichloro-4-hydroxybenzoate
- Methyl 3,5-difluorobenzoate
- Methyl 3,5-dichloro-4-fluorobenzoate
Uniqueness
Methyl 3-(3,5-dichloro-4-fluorobenzoyl)oxolane-3-carboxylate is unique due to the combination of its oxolane ring and the 3,5-dichloro-4-fluorobenzoyl moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not fulfill.
Properties
Molecular Formula |
C13H11Cl2FO4 |
---|---|
Molecular Weight |
321.12 g/mol |
IUPAC Name |
methyl 3-(3,5-dichloro-4-fluorobenzoyl)oxolane-3-carboxylate |
InChI |
InChI=1S/C13H11Cl2FO4/c1-19-12(18)13(2-3-20-6-13)11(17)7-4-8(14)10(16)9(15)5-7/h4-5H,2-3,6H2,1H3 |
InChI Key |
NKOCCNJCXWYGLN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCOC1)C(=O)C2=CC(=C(C(=C2)Cl)F)Cl |
Origin of Product |
United States |
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